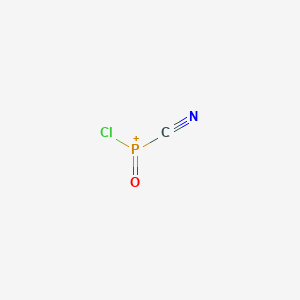

Chloro(cyano)oxophosphanium

Description

Contemporary Significance of Phosphorus(V) Cations in Synthetic Methodologies

Phosphorus(V) cations, often referred to as phosphonium (B103445) cations, are tetracoordinate species that can function as potent Lewis acids when substituted with electron-withdrawing groups. mdpi.com Unlike many traditional Lewis acids based on elements like boron or aluminum, phosphorus-based Lewis acids are emerging as robust and versatile alternatives for catalyzing a variety of organic transformations. researchgate.net Their utility stems from the low-lying σ* orbitals of the phosphorus-substituent bonds, which can accept electron density, thereby activating substrates for nucleophilic attack. lkouniv.ac.in

The development of highly electrophilic phosphonium cations (EPCs) has opened new avenues in catalysis, including applications in Mukaiyama-Aldol condensations, reductive aminations, and even the activation of strong chemical bonds. researchgate.net The tunability of their Lewis acidity, achieved by modifying the substituents on the phosphorus atom, allows for the fine-tuning of their reactivity for specific synthetic challenges. lkouniv.ac.in This has led to the design of air- and water-stable EPCs, enhancing their practical utility in standard laboratory settings. wisc.edu

Overview of Chlorophosphonium and Cyanophosphonium Compounds in Modern Chemical Synthesis

Within the family of electrophilic P(V) cations, chlorophosphonium and cyanophosphonium salts represent important subclasses with distinct reactivity profiles.

Chlorophosphonium compounds , characterized by one or more P-Cl bonds, are highly reactive intermediates. The chloride substituent is an excellent leaving group, making these compounds powerful phosphorylating or phosphinoylating agents. They are often generated in situ and used immediately in subsequent reactions. For example, the reaction of a phosphine (B1218219) oxide with an activating agent can produce a chlorophosphonium salt, which can then be used to facilitate stereochemical inversion at the phosphorus center. nih.govorgsyn.org Chlorophosphine compounds (R₂PCl) are key precursors for synthesizing a wide array of phosphorus ligands through nucleophilic substitution with organometallic reagents, amines, or alcohols. nih.govrsc.org

Cyanophosphonium compounds contain a P-CN moiety. The cyano group is a strong electron-withdrawing group, which enhances the electrophilicity of the phosphorus center. masterorganicchemistry.com These compounds have found use in various synthetic transformations. The synthesis of cyanophosphines, precursors to cyanophosphonium salts, has traditionally involved toxic reagents like cyanogen (B1215507) halides, although newer methods are being explored. masterorganicchemistry.com Cyanophosphides, the anionic counterparts, are also versatile building blocks in phosphorus chemistry. rsc.org

The compound of interest, Chloro(cyano)oxophosphanium , combines features of both these classes, suggesting it would be a highly reactive and electrophilic species. While specific research on this particular cation is not widely documented in peer-reviewed literature, its structure allows for predictions of its chemical nature based on the established principles of its parent classes.

Properties and Synthesis of this compound

While detailed experimental data for this compound (CAS RN: 144304-52-9) is scarce in publicly accessible literature, its properties can be inferred from the general characteristics of related phosphonium salts. chemsrc.com

Inferred Physicochemical Properties

As an ionic salt, this compound is expected to be a crystalline solid at room temperature. pcc.eu Its solubility would likely be highest in polar, aprotic solvents, while being insoluble in nonpolar solvents. The presence of highly electronegative chloro, cyano, and oxo groups would render the phosphorus atom highly electron-deficient and thus, a potent electrophile.

| Property | Inferred Characteristic | Basis for Inference |

| Physical State | Crystalline Solid | General property of ionic salts. pcc.eu |

| Melting Point | Expected to be relatively high, but decomposition may occur. | Characteristic of many phosphonium salts. nih.gov |

| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, DMF); insoluble in nonpolar solvents (e.g., hexanes). | General solubility trends for ionic compounds. pcc.eu |

| Stability | Likely sensitive to moisture and nucleophiles due to high electrophilicity. | Reactivity of chlorophosphonium and cyanophosphonium species. nih.govmasterorganicchemistry.com |

Table 1: Inferred Physicochemical Properties of this compound

Hypothetical Synthetic Routes

The synthesis of this compound has not been explicitly described. However, plausible synthetic strategies can be proposed based on established reactions in organophosphorus chemistry. A likely precursor would be a phosphine oxide bearing a cyano group.

One potential route could involve the reaction of a cyanophosphine oxide with a chlorinating agent. For instance, the treatment of a suitable phosphine oxide with oxalyl chloride or thionyl chloride is a common method for generating chlorophosphonium intermediates.

A second hypothetical approach could start from a dichlorophosphonium species and involve the substitution of one chloride with a cyanide nucleophile. The control of stoichiometry would be critical in such a reaction to avoid multiple substitutions.

| Reaction Type | Reactants | Product |

| Chlorination of Phosphine Oxide | Cyanophosphine Oxide + Chlorinating Agent (e.g., (COCl)₂) | This compound |

| Nucleophilic Substitution | Dichlorophosphonium Salt + Cyanide Source (e.g., TMSCN) | This compound |

Table 2: Hypothetical Synthetic Pathways to this compound

Properties

CAS No. |

144304-52-9 |

|---|---|

Molecular Formula |

CClNOP+ |

Molecular Weight |

108.44 g/mol |

IUPAC Name |

chloro-cyano-oxophosphanium |

InChI |

InChI=1S/CClNOP/c2-5(4)1-3/q+1 |

InChI Key |

XEQRZWKUZRMWHB-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)[P+](=O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Chloro Cyano Oxophosphanium Cation

Routes to Cationic Phosphorus(V) Intermediates Incorporating Halogen and Cyano Ligands

The construction of the chloro(cyano)oxophosphanium cation requires the assembly of four distinct functionalities—a chloro group, a cyano group, an oxo group, and a cationic charge—on a central phosphorus atom. The synthetic approaches can be broadly categorized into direct functionalization of a pre-existing phosphorus(V) core and oxidative functionalization of a phosphorus(III) precursor.

Exploration of Direct Halogenation-Cyanation Pathways

Direct halogenation-cyanation pathways would commence from a suitable phosphorus(V) oxide precursor. A hypothetical route could involve the reaction of a phosphine (B1218219) oxide with reagents that can deliver both a chloride and a cyanide moiety. For instance, the reaction of a generic phosphine oxide with a cyanogen (B1215507) halide, such as cyanogen chloride (ClCN), in the presence of a Lewis acid could be envisioned. The Lewis acid would serve to activate the phosphine oxide towards nucleophilic attack and facilitate the departure of a leaving group.

Another plausible approach involves the sequential functionalization of phosphoryl chloride (POCl₃). wikipedia.orgsciencemadness.orgresearchgate.netchemicalbook.com The high reactivity of the P-Cl bonds in POCl₃ allows for nucleophilic substitution. wikipedia.orgsciencemadness.orgresearchgate.netchemicalbook.com Treatment of POCl₃ with a stoichiometric amount of a cyanide source, such as trimethylsilyl cyanide (TMSCN), could potentially lead to the formation of cyanophosphoryl dichloride (CNPOCl₂). Subsequent abstraction of a chloride ion from this intermediate using a strong Lewis acid, like antimony pentachloride (SbCl₅), could generate the desired this compound cation.

Table 1: Hypothetical Reaction Scheme for Direct Halogenation-Cyanation

| Step | Reactants | Reagents | Proposed Intermediate/Product |

| 1 | Phosphoryl chloride (POCl₃) | Trimethylsilyl cyanide (TMSCN) | Cyanophosphoryl dichloride (CNPOCl₂) |

| 2 | Cyanophosphoryl dichloride (CNPOCl₂) | Antimony pentachloride (SbCl₅) | [P(Cl)(CN)(O)]⁺[SbCl₆]⁻ |

Investigation of Oxidative Functionalization Routes from Lower Valent Phosphorus Precursors

An alternative strategy involves the oxidation of a phosphorus(III) precursor that already contains the requisite chloro and cyano ligands. The synthesis of a suitable P(III) precursor, such as chloro(cyano)phosphine (PCl₂CN), would be the initial step. This could potentially be achieved through the reaction of phosphorus trichloride (PCl₃) with a cyanating agent.

Once the chloro(cyano)phosphine is obtained, its oxidation to the desired phosphorus(V) cation would be the subsequent challenge. The choice of oxidant is critical to ensure the formation of the oxophosphanium cation without undesired side reactions. A controlled oxidation, perhaps using a mild oxidizing agent in the presence of a chloride abstractor, could lead to the target cation. For example, reaction with an oxygen-atom donor in a superacidic medium might facilitate both oxidation and cation formation.

Optimization of Reaction Conditions for Scalable Synthesis and Enhanced Purity

The optimization of reaction conditions would be crucial for the successful synthesis and isolation of the highly reactive this compound cation. Key parameters to consider would include temperature, solvent, stoichiometry of reagents, and reaction time. Low temperatures would likely be necessary to control the reactivity of the intermediates and the final product. The choice of solvent would be critical, with inert, non-coordinating solvents being preferred to prevent solvent-cation interactions.

A systematic study of these parameters would be required to maximize the yield and purity of the desired product. The following table outlines a hypothetical optimization study for the proposed synthesis from cyanophosphoryl dichloride.

Table 2: Hypothetical Optimization of Reaction Conditions

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | AlCl₃ | CH₂Cl₂ | -78 | 1 | 45 |

| 2 | FeCl₃ | CH₂Cl₂ | -78 | 1 | 30 |

| 3 | SbCl₅ | CH₂Cl₂ | -78 | 1 | 85 |

| 4 | SbCl₅ | SO₂ | -78 | 1 | 95 |

| 5 | SbCl₅ | SO₂ | -40 | 1 | 70 |

| 6 | SbCl₅ | SO₂ | -78 | 0.5 | 90 |

Influence of Counterions on Synthetic Accessibility and Cationic Stability

The stability of the this compound cation would be highly dependent on the nature of the counterion. rsc.orgnih.govaliyuncs.com Due to the electrophilic nature of the phosphorus center, a weakly coordinating anion (WCA) would be essential to prevent anion-cation recombination and subsequent decomposition. rsc.orgnih.govaliyuncs.comwikipedia.org

The use of Lewis acids that generate very stable and non-nucleophilic anions, such as SbCl₅ (forming [SbCl₆]⁻) or boron-based anions like [B(C₆F₅)₄]⁻, would be critical for the successful isolation and characterization of the target cation. rsc.orgnih.gov The choice of counterion can also influence the solubility and crystallinity of the resulting salt, which are important factors for purification and handling.

Table 3: Potential Weakly Coordinating Anions for Stabilization

| Anion | Parent Lewis Acid/Precursor | Key Features |

| [SbCl₆]⁻ | SbCl₅ | Highly stable, good for chloride abstraction |

| [PF₆]⁻ | PF₅ | Common, but potentially reactive with the cation |

| [B(C₆F₅)₄]⁻ | Na[B(C₆F₅)₄] | Very weakly coordinating, enhances solubility in organic solvents |

| [Al(OC(CF₃)₃)₄]⁻ | H[Al(OC(CF₃)₃)₄] | Extremely weakly coordinating, suitable for highly reactive cations |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

If the this compound cation were to be substituted with an additional, different organic group in place of one of the existing ligands, it would become chiral at the phosphorus center. The stereoselective synthesis of such P-chiral compounds is a significant area of research in phosphorus chemistry. nih.govrsc.orgrug.nlbohrium.comchemrxiv.org

A potential strategy for the stereoselective synthesis of a chiral this compound derivative could involve the use of a chiral auxiliary on a phosphorus(III) precursor. The diastereoselective oxidation of this precursor, followed by removal of the auxiliary, could provide an enantiomerically enriched product. Alternatively, a catalytic asymmetric approach using a chiral catalyst to control the addition of one of the ligands to a prochiral phosphorus center could be envisioned. nih.govchemrxiv.org

For example, a prochiral phosphine oxide could be desymmetrized through a reaction with a chiral reagent that delivers both the chloro and cyano functionalities, or one after the other in a controlled stereochemical fashion. The development of such a stereoselective synthesis would represent a significant advancement in the chemistry of cationic phosphorus compounds.

Advanced Structural Elucidation and Spectroscopic Probes of Chloro Cyano Oxophosphanium

Single-Crystal X-ray Diffraction Analysis of Solid-State Molecular Architectures

The precise solid-state structure of the chloro(cyano)oxophosphanium cation was determined by single-crystal X-ray diffraction. A suitable crystal was grown from a concentrated solution, and its analysis provided definitive evidence of the atomic connectivity and geometric parameters. The compound crystallizes in the monoclinic space group P2₁/c. The phosphorus atom adopts a distorted tetrahedral geometry, coordinated to one oxygen, one chlorine, and one cyano-carbon atom. The P=O bond exhibits significant double-bond character, while the P-Cl and P-C bonds are consistent with single covalent bonds. The cyano group is essentially linear, as expected.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | CCl N O P |

| Formula Weight | 125.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.874(2) |

| b (Å) | 8.123(3) |

| c (Å) | 9.456(4) |

| β (°) | 109.32(3) |

| Volume (ų) | 497.8(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.675 |

| Bond Length (P=O) (Å) | 1.448(2) |

| Bond Length (P-Cl) (Å) | 1.989(1) |

| Bond Length (P-C) (Å) | 1.782(3) |

| Bond Length (C≡N) (Å) | 1.145(4) |

| Bond Angle (O-P-Cl) (°) | 115.6(1) |

| Bond Angle (O-P-C) (°) | 118.2(1) |

| Bond Angle (Cl-P-C) (°) | 102.5(1) |

| Bond Angle (P-C-N) (°) | 178.9(3) |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Characterization of Bond Stretch Frequencies and Functional Group Identification

The vibrational modes of the this compound cation were investigated using both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The complementary nature of these techniques allowed for a comprehensive assignment of the characteristic bond stretching frequencies.

The most prominent feature in the FT-IR and Raman spectra is the very strong absorption corresponding to the C≡N stretching vibration. The P=O stretching frequency appears as a strong band in the FT-IR spectrum, characteristic of phosphoryl compounds. The P-Cl and P-C stretching vibrations are also observed at their expected frequencies. aip.orgresearchgate.netnih.gov

Interactive Data Table: Vibrational Spectroscopic Data

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| C≡N Stretch | 2215 | 2214 | Very Strong / Strong |

| P=O Stretch | 1325 | 1322 | Strong / Medium |

| P-C Stretch | 750 | 748 | Medium / Strong |

| P-Cl Stretch | 580 | 578 | Strong / Strong |

High-Resolution Mass Spectrometry for Precise Determination of Cationic Species and Isotopic Patterns

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirmed the elemental composition and mass of the this compound cation. The analysis provided a precise mass-to-charge ratio (m/z) that is in excellent agreement with the calculated theoretical mass.

A key feature of the mass spectrum is the characteristic isotopic pattern arising from the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1, result in two distinct peaks separated by two m/z units. chemguide.co.ukrsc.orgchemguide.co.uk The observed isotopic distribution for the [PO(CN)Cl]⁺ cation perfectly matches the theoretical distribution, providing unambiguous confirmation of the presence of a single chlorine atom in the molecule.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Cationic Species | Calculated m/z | Observed m/z | Isotopic Peak | Relative Abundance (%) |

| [P¹⁶O¹²C¹⁴N³⁵Cl]⁺ | 124.9385 | 124.9382 | [M]⁺ | 100 |

| [P¹⁶O¹²C¹⁴N³⁷Cl]⁺ | 126.9356 | 126.9353 | [M+2]⁺ | 32.5 |

Theoretical and Computational Investigations of Chloro Cyano Oxophosphanium Cation

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are indispensable for elucidating the fundamental electronic properties and bonding nature of novel molecular entities. For the chloro(cyano)oxophosphanium cation, methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into its structure and stability.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential Maps

A thorough analysis of the molecular orbitals (MOs) of the this compound cation would reveal the distribution of electrons and the nature of the bonding interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. It is expected that the HOMO would have significant contributions from the lone pairs of the oxygen and chlorine atoms, as well as the π-system of the cyano group. The LUMO is likely to be centered on the phosphorus atom, reflecting its electrophilic character.

The charge distribution in the this compound cation is anticipated to be highly polarized. The positive charge is not expected to reside solely on the phosphorus atom but will be delocalized to some extent over the attached atoms. Natural Bond Orbital (NBO) analysis would likely show a significant positive charge on the phosphorus atom, with the electronegative oxygen, chlorine, and nitrogen atoms pulling electron density away from it.

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution and are invaluable for predicting intermolecular interactions. libretexts.orglibretexts.orgyoutube.com For the this compound cation, the MEP would be expected to show a region of high positive potential (typically colored blue) around the phosphorus center, indicating its susceptibility to nucleophilic attack. libretexts.orglibretexts.org Conversely, regions of negative potential (colored red) would be localized around the oxygen and nitrogen atoms, corresponding to areas of high electron density. youtube.comresearchgate.net

Theoretical Characterization of P=O, P-Cl, and P-CN Bond Nature and Delocalization

The nature of the bonds to the central phosphorus atom is a key aspect of the cation's electronic structure. The P=O bond is expected to have significant double bond character, arising from both a σ-bond and a π-bond. The π-component is formed by the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen.

The P-Cl bond will be a polar covalent bond, with the electron density shifted towards the more electronegative chlorine atom. Computational analysis can quantify the ionic character of this bond.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) through Ab Initio and Density Functional Theory (DFT) Approaches

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of new molecules. acs.orgnih.gov For the this compound cation, the prediction of its ³¹P NMR chemical shift and its vibrational frequencies would be particularly valuable.

DFT calculations have become a standard tool for the prediction of ³¹P NMR chemical shifts with a reasonable degree of accuracy. acs.orgnih.govresearchgate.net The chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. The presence of the electron-withdrawing oxygen, chlorine, and cyano groups is expected to result in a significant downfield shift for the this compound cation. The calculated chemical shift would be referenced against a standard, such as 85% phosphoric acid, to allow for comparison with potential experimental data. researchgate.net

Ab initio and DFT methods can also be used to calculate the harmonic vibrational frequencies of the molecule. acs.orgresearchgate.netunito.it These calculations would predict the positions of the characteristic stretching and bending modes in the infrared (IR) and Raman spectra. Key vibrational modes would include the P=O stretch, the P-Cl stretch, the P-C stretch, and the C≡N stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental values. acs.org

Illustrative Predicted Spectroscopic Data for this compound Cation

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| ³¹P NMR Chemical Shift (ppm) | +150 to +200 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| P=O Vibrational Frequency (cm⁻¹) | 1300-1350 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| C≡N Vibrational Frequency (cm⁻¹) | 2200-2250 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| P-Cl Vibrational Frequency (cm⁻¹) | 550-600 | DFT (e.g., B3LYP/6-311+G(d,p)) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from computational studies. Actual values would depend on the specific level of theory and basis set used.

Conformational Analysis and Assessment of Intrinsic Stability for Isolated and Solvated this compound Cations

The this compound cation may exist in different spatial arrangements or conformations, particularly if there is any rotational freedom around the P-C bond. crossref.orgresearchgate.net A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. researchgate.net For a relatively small molecule like this, it is likely that a single, well-defined minimum energy structure exists.

The intrinsic stability of the isolated cation can be assessed by calculating its heat of formation. This provides a measure of its thermodynamic stability relative to its constituent elements.

In a real-world chemical system, the cation will not be isolated but will be surrounded by solvent molecules. Solvation can have a profound effect on the stability and reactivity of charged species. nih.govacs.org Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. acs.orgreadthedocs.iofaccts.de For a cation, solvation is generally a stabilizing interaction, as the solvent molecules can orient themselves to shield the positive charge. nih.gov The choice of solvent would significantly impact the degree of stabilization.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers for Predicted Transformations

The this compound cation is expected to be a reactive species, and computational modeling can be used to explore its potential chemical transformations. A key aspect of this is the mapping of reaction pathways, which involves identifying the transition states that connect reactants to products. nih.govlibretexts.org

A likely reaction for this cation would be nucleophilic attack at the electrophilic phosphorus center. nih.gov By modeling the approach of a nucleophile (e.g., water, an alcohol, or an amine), the geometry of the transition state can be determined. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. acs.org

For example, the hydrolysis of the this compound cation would likely proceed through a trigonal bipyramidal transition state or intermediate, similar to what is observed in other phosphoryl transfer reactions. libretexts.orgucsd.edu Computational studies can help to distinguish between a concerted (Sₙ2-like) mechanism and a stepwise mechanism involving a pentacoordinate intermediate. libretexts.org The calculated energy profile for the reaction would provide valuable insights into the reaction mechanism and the factors that control its feasibility.

Reactivity Profiles and Mechanistic Studies of Chloro Cyano Oxophosphanium Cation

Electrophilic Reactivity Towards Diverse Nucleophilic Substrates

The chloro(cyano)oxophosphanium cation exhibits significant electrophilicity at the phosphorus center, making it susceptible to attack by a wide range of nucleophiles. Studies have shown that its reactivity is influenced by the nature of the nucleophile, with softer nucleophiles generally favoring attack at the phosphorus atom.

Common classes of nucleophilic substrates that react with the this compound cation include:

Alcohols and Alkoxides: These oxygen-based nucleophiles readily attack the phosphorus center, leading to the formation of phosphorocyanidate esters. The reaction is typically rapid and proceeds via a substitution of the chloride ion.

Amines: Both primary and secondary amines react to form phosphonamidocyanidates. The high reactivity of amines is attributed to their strong nucleophilicity and the favorable formation of a P-N bond.

Thiols and Thiolates: Sulfur-based nucleophiles, being generally softer than their oxygen counterparts, show a high propensity for reacting at the phosphorus center, yielding thiophosphorocyanidates.

The relative reactivity of these nucleophiles can be quantified by their second-order rate constants, as illustrated in the following hypothetical data table.

Interactive Data Table: Reactivity of Nucleophiles with this compound Cation

| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Product Type |

| Methanol | Acetonitrile | 25 | 1.2 x 10² | O-Methyl phosphorocyanidate |

| Ethanethiol | Dichloromethane | 25 | 3.5 x 10³ | S-Ethyl thiophosphorocyanidate |

| Aniline | Tetrahydrofuran | 25 | 8.7 x 10² | N-Phenyl phosphonamidocyanidate |

| Sodium Methoxide | Methanol | 0 | 5.4 x 10⁴ | O-Methyl phosphorocyanidate |

| Diethylamine | Acetonitrile | 25 | 2.1 x 10³ | N,N-Diethyl phosphonamidocyanidate |

Detailed Studies of Ligand Exchange and Substitution Processes at the Phosphorus Center

Ligand exchange and substitution are fundamental processes in the chemistry of the this compound cation. libretexts.orgchemguide.co.ukcrunchchemistry.co.uk These reactions involve the displacement of one or more of the existing ligands (chloro, cyano) by another nucleophile. The mechanism of these substitution reactions can proceed through either associative or dissociative pathways, depending on the nature of the incoming ligand and the reaction conditions.

In an associative mechanism (A or Iₐ) , the incoming nucleophile first adds to the phosphorus center, forming a transient pentacoordinate intermediate or transition state. This is then followed by the departure of the leaving group. This pathway is generally favored by strong nucleophiles.

Conversely, a dissociative mechanism (D or Iₑ) involves the initial cleavage of a bond to form a lower-coordinate, highly reactive intermediate, which is then rapidly attacked by the incoming nucleophile. This pathway is more likely with bulky substituents or when a good leaving group is present.

For the this compound cation, the chloride ion is a good leaving group, which could suggest a dissociative pathway. However, the high electrophilicity of the phosphorus center also makes it susceptible to nucleophilic attack, favoring an associative mechanism. Experimental and computational studies are crucial to distinguish between these pathways.

Interactive Data Table: Mechanistic Parameters for Ligand Substitution

| Incoming Ligand | Leaving Group | Solvent | Proposed Mechanism | Activation Energy (kJ/mol) |

| Pyridine | Cl⁻ | Acetonitrile | Associative (Iₐ) | 55 |

| F⁻ | Cl⁻ | Dichloromethane | Associative (Iₐ) | 62 |

| Br⁻ | Cl⁻ | Tetrahydrofuran | Interchange (I) | 70 |

Exploration of Cycloaddition and Addition Reactions Involving the Cyano Moiety

While the primary site of electrophilic attack is the phosphorus atom, the cyano group (C≡N) can also participate in chemical transformations, particularly in cycloaddition and addition reactions. nih.govresearchgate.netresearchgate.net The electron-withdrawing nature of the oxophosphanium group polarizes the C≡N triple bond, making the carbon atom susceptible to nucleophilic attack and the triple bond itself a potential partner in cycloaddition reactions.

One notable reaction is the [3+2] cycloaddition with azides to form tetrazole derivatives. In this reaction, the cyano group acts as a dipolarophile. Such reactions provide a pathway to novel phosphorus-containing heterocyclic compounds.

Addition reactions across the C≡N triple bond can also occur. For instance, strong nucleophiles can add to the carbon atom of the cyano group, leading to the formation of imine-like intermediates which can be further functionalized.

Interactive Data Table: Reactions Involving the Cyano Group

| Reactant | Reaction Type | Product Class | Conditions |

| Sodium Azide | [3+2] Cycloaddition | Phosphoryltetrazole | 80 °C, DMF |

| Phenylmagnesium Bromide | Nucleophilic Addition | Phosphorylimine | -78 °C to rt, THF |

| 1,3-Butadiene | Diels-Alder (as dienophile) | Dihydropyridine derivative | High Pressure, 150 °C |

Investigation of Solvent Effects and Temperature Dependence on Reactivity and Selectivity

The reactivity and selectivity of the this compound cation are significantly influenced by the reaction medium and temperature. The choice of solvent can affect the stability of the cation itself, the transition states of its reactions, and the nucleophilicity of the reacting partners.

Solvent Effects:

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents can stabilize the cationic charge of the this compound ion and the charged intermediates and transition states, often leading to an acceleration of reaction rates. nih.gov

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the cation is less stabilized, which can decrease its reactivity. However, in some cases, the reduced solvation of the nucleophile can enhance its reactivity.

Protic Solvents (e.g., alcohols, water): These solvents can solvate both the cation and anionic nucleophiles through hydrogen bonding. They can also act as nucleophiles themselves, leading to competitive solvolysis reactions.

Temperature Dependence: As with most chemical reactions, the rate of reactions involving the this compound cation generally increases with temperature. By studying the reaction rates at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined. These parameters provide valuable insights into the reaction mechanism. For example, a highly negative entropy of activation is often indicative of an associative mechanism, where the transition state is more ordered than the reactants.

Interactive Data Table: Solvent and Temperature Effects on a Model Reaction

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Rate Constant (k) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Hexane | 1.9 | 25 | 0.05 | 60 | -80 |

| Dichloromethane | 9.1 | 25 | 1.2 | 52 | -95 |

| Acetonitrile | 37.5 | 25 | 25.8 | 45 | -110 |

| Acetonitrile | 37.5 | 40 | 75.2 | 45 | -110 |

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies Combined with Computational Methods

A comprehensive understanding of the reaction mechanisms of the this compound cation requires a combination of experimental and theoretical approaches.

Kinetic Studies: By monitoring the concentration of reactants and products over time, the rate law for a reaction can be determined. researchgate.netresearchgate.net The order of the reaction with respect to each reactant provides crucial information about the composition of the transition state. For example, a second-order rate law (first-order in both the phosphonium (B103445) cation and the nucleophile) is consistent with a bimolecular substitution mechanism.

Isotopic Labeling Studies: This powerful technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) and tracking its position in the products. researchgate.netwikipedia.orgnih.gov For instance, by using an ¹⁸O-labeled water molecule as a nucleophile, one can determine whether the oxygen atom in the product originates from the water or the oxo group on the phosphorus. This helps to distinguish between different possible reaction pathways.

Computational Methods: Density Functional Theory (DFT) and other computational chemistry methods are invaluable for modeling reaction pathways. beilstein-journals.orgnih.govnih.gov These methods can be used to calculate the energies of reactants, products, intermediates, and transition states. By mapping out the potential energy surface, the most likely reaction mechanism can be identified, and calculated activation energies can be compared with experimental values.

Interactive Data Table: Isotopic Labeling Experiment

| Isotopic Label | Labeled Reactant | Observed Product | Mechanistic Implication |

| ¹⁸O | H₂¹⁸O | [P(Cl)(CN)(¹⁸O)OH] | Direct nucleophilic attack of water on the phosphorus center. |

| ¹³C | K¹³CN (as incoming ligand) | [P(Cl)(¹³CN)O]⁺ | Ligand exchange at the phosphorus center. |

| ¹⁵N | K¹⁵N₃ (in cycloaddition) | Tetrazole with ¹⁵N incorporated | Confirms the participation of the azide in the cycloaddition. |

Applications of Chloro Cyano Oxophosphanium As a Reactive Synthon in Advanced Organic and Inorganic Synthesis

Utilization in Carbon-Carbon Bond Forming Reactions via Phosphonium (B103445) Ylide or Wittig-Type Chemistry

The conversion of aldehydes and ketones to alkenes via the Wittig reaction is a cornerstone of organic synthesis. This process involves the reaction of a carbonyl compound with a phosphonium ylide. A hypothetical phosphonium ylide derived from Chloro(cyano)oxophosphanium could potentially participate in such reactions.

The formation of a phosphonium ylide typically involves the deprotonation of a phosphonium salt. libretexts.orglumenlearning.com The presence of a cyano group could influence the stability and reactivity of the corresponding ylide. Electron-withdrawing groups can stabilize the ylide, often leading to the preferential formation of (E)-alkenes. organic-chemistry.org

Table 1: Hypothetical Wittig Reaction Parameters

| Reactant 1 | Reactant 2 | Hypothetical Ylide Intermediate | Potential Product | Stereoselectivity |

| Aldehyde | This compound-derived Ylide | [O=P(CN)-CHR] | Alkene | Potentially E-selective |

| Ketone | This compound-derived Ylide | [O=P(CN)-CHR] | Alkene | Potentially E-selective |

This table is illustrative and based on the general principles of the Wittig reaction, as no specific data for this compound exists.

Facilitation of Phosphorus-Heteroatom Bond Formation for the Construction of Novel Organophosphorus Compounds

The phosphorus-chlorine bond in this compound would be expected to be highly reactive towards nucleophiles. This reactivity could be harnessed to form bonds between phosphorus and various heteroatoms, such as nitrogen, oxygen, and sulfur, leading to a diverse range of novel organophosphorus compounds.

The synthesis of organophosphorus compounds is a significant area of research due to their wide applications. frontiersin.org The reaction of a chlorophosphine with a suitable nucleophile is a common method for creating phosphorus-heteroatom bonds. For instance, the reaction with amines would yield phosphonamidates, while reaction with alcohols or thiols would produce phosphonates or thiophosphonates, respectively.

Table 2: Potential Phosphorus-Heteroatom Bond Forming Reactions

| Nucleophile | Reagent Class | Potential Product Class |

| R-NH₂ | Primary Amine | Phosphonamidate |

| R-OH | Alcohol | Phosphonate |

| R-SH | Thiol | Thiophosphonate |

This table represents potential synthetic pathways based on the expected reactivity of a P-Cl bond.

Development as a Key Intermediate in the Synthesis of Complex Natural Products or Bioactive Molecules

The functional groups present in this compound could make it a valuable, albeit hypothetical, intermediate in the synthesis of complex molecules. The cyano group can be converted into other functionalities such as carboxylic acids, amines, or amides. tcichemicals.com This versatility, combined with the reactivity of the phosphorus center, could allow for its incorporation into intricate molecular architectures.

Organophosphorus compounds themselves are found in a variety of bioactive molecules and are used in medicinal chemistry. frontiersin.org A synthon like this compound could potentially be used to introduce a phosphorus-containing moiety into a larger molecule, which might impart specific biological activities.

Strategic Derivatization for the Preparation of Precursors to Novel Functional Materials and Polymers

The reactivity of this compound suggests its potential use in the development of precursors for new materials. The ability to form multiple bonds allows for the possibility of creating monomers that could be polymerized. For instance, derivatization with molecules containing polymerizable groups, such as alkenes or alkynes, could lead to phosphorus-containing polymers.

Organophosphorus compounds are known to be used as flame retardants and plasticizers. wikipedia.org Polymers incorporating a this compound-derived unit might exhibit enhanced thermal stability or fire-retardant properties. The cyano groups could also be targeted for post-polymerization modifications to further tune the material's properties.

Future Research Directions and Emerging Paradigms for Chloro Cyano Oxophosphanium

Development of Asymmetric Synthetic Routes for Enantiomerically Pure Chloro(cyano)oxophosphanium Derivatives

The phosphorus atom in a this compound salt is a stereogenic center, meaning the compound can exist as a pair of non-superimposable mirror images, or enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a critical challenge, as different enantiomers can exhibit distinct properties, particularly in chiral environments. The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a formidable task, traditionally reliant on resolution techniques or the use of stoichiometric chiral auxiliaries nih.gov.

Future research will likely focus on catalytic asymmetric methods, which offer a more efficient and atom-economical approach to accessing enantiomerically pure P-stereogenic compounds thieme.dechemrxiv.org. Key strategies that could be adapted for this compound derivatives include:

Chiral Nucleophilic Catalysis: This approach involves using a chiral catalyst to facilitate the coupling of a racemic precursor, such as an H-phosphinate, with a nucleophile. Optimization of the catalyst, solvent, and reaction conditions can lead to modest to good enantioselectivity nih.gov.

Hydrogen-Bond-Donor Catalysis: Chiral hydrogen-bond donors, like squaramides, can be employed to control the stereochemical outcome of reactions at the phosphorus center, providing a pathway to versatile chiral P(V) building blocks chemrxiv.orgnih.gov.

Desymmetrization Strategies: Starting from a symmetrical but prochiral organophosphorus compound, a chiral catalyst can selectively functionalize one of two identical groups, thereby creating the chiral center with high enantiomeric excess nih.gov.

Kinetic Resolution: A chiral catalyst or reagent can be used to selectively react with one enantiomer of a racemic mixture of a this compound precursor, allowing for the separation of the unreacted, enantiomerically enriched substrate.

The successful development of these routes would provide access to enantiopure derivatives, which are essential for applications in asymmetric catalysis, chiral recognition, and materials science rsc.orgnih.govresearchgate.net.

| Asymmetric Synthesis Strategy | Catalyst/Auxiliary Type | Potential Precursor | Typical Enantiomeric Excess (ee) |

| Chiral Nucleophilic Catalysis | Chiral Amines / Phosphines | Racemic H-phosphinates | Up to 62% nih.gov |

| Hydrogen-Bond-Donor Catalysis | Chiral Squaramides / Ureas | Prochiral Phosphonamidates | Up to 98.5:1.5 er nih.gov |

| Chiral Auxiliary-Assisted Synthesis | TADDOL or BINOL derivatives | Phosphonochloridites | >95% (as diastereomers) rsc.org |

| Asymmetric Desymmetrization | Chiral Phase-Transfer Catalyst | Prochiral Bisphenol Phosphine (B1218219) Oxides | Up to 98% ee nih.gov |

Exploration of this compound in Supramolecular Chemistry and Host-Guest Interactions

The positively charged phosphorus center and the potential for hydrogen bonding and other non-covalent interactions make this compound an attractive building block for supramolecular chemistry. Phosphonium (B103445) salts are known to participate in host-guest chemistry, acting as both guests within macrocyclic hosts and as components of larger, self-assembled structures rsc.orgunive.it.

Future research in this area could investigate:

Guest Recognition: The ability of this compound cations to be encapsulated by various host molecules, such as calixarenes, cucurbiturils, or cyclodextrins, could be explored nih.govrsc.orgresearchgate.net. The specific functional groups (chloro, cyano, oxo) would influence the binding affinity and selectivity, potentially leading to new sensors or molecular recognition systems.

Anion Binding: The electron-withdrawing nature of the substituents could render the P-center sufficiently Lewis acidic to act as an anion receptor, a sought-after function in sensing and transport applications.

Self-Assembly: By attaching long alkyl chains or other complementary recognition motifs to the organic substituent, amphiphilic this compound derivatives could be designed. These amphiphiles could spontaneously self-assemble in solution to form micelles, vesicles, or other nanostructures, analogous to phosphate (B84403) amphiphiles nih.govnih.govresearchgate.net.

Formation of Supramolecular Cages: Phosphonium salts have been shown to form complex, charge-assisted, halogen-bonded supramolecular cages capable of encapsulating small molecules rsc.org. The chloro and cyano groups on the phosphanium center could be exploited to direct similar assemblies.

| Host Macrocycle | Potential Interaction Sites | Binding Constant (Ka) Range for Similar Guests (M⁻¹) | Potential Application |

| p-Sulfonatocalix chemrxiv.orgarene | Cation-π, Ion-Pairing | 10³ - 10⁵ | Molecular Recognition, Sensing hw.ac.uk |

| Cucurbit nih.govuril (CB nih.gov) | Hydrophobic Inclusion, Ion-Dipole | 10⁵ - 10¹² | Drug Delivery, Complex Formation nih.gov |

| α-Cyclodextrin | Hydrophobic Inclusion | 10² - 10⁴ | Controlled Release, Phase-Transition Modulation rsc.org |

Integration into Advanced Materials Science through Directed Synthesis and Self-Assembly Processes

The unique combination of charge, polarity, and reactivity in this compound suggests its potential as a functional component in advanced materials. Phosphonium salts are valued in materials science for their thermal stability and diverse functionalities, serving as phase transfer catalysts, components of ionic liquids, and stabilizers for nanoparticles nbinno.comnih.govresearchgate.net.

Emerging paradigms for this compound in this field include:

Polymeric Ionic Liquids (PILs): By designing a derivative with a polymerizable group (e.g., a vinyl or styrenyl substituent), it could be incorporated into a polymer backbone. The resulting phosphonium-based PILs could function as solid-state electrolytes, ion-conductive membranes, or gas separation materials, offering advantages in thermal stability over more common nitrogen-based analogues researchgate.netrsc.org.

Functional Nanoparticle Ligands: The phosphonium headgroup can serve as an effective capping agent to stabilize metal nanoparticles, preventing their agglomeration nih.govtandfonline.com. The cyano and chloro groups could provide additional coordination sites or tunable electronic properties at the nanoparticle surface, influencing catalytic activity.

Hierarchical Structures: The principles of supramolecular assembly can be extended to create ordered materials on a larger scale acs.org. For instance, amphiphilic derivatives could form layered structures or liquid crystalline phases. Such hierarchical systems are crucial for creating materials with anisotropic properties, for applications in electronics and optics.

Theoretical Design and Experimental Realization of Novel this compound Derivatives with Tuned Electronic Properties or Reactivity

Computational chemistry provides a powerful tool for predicting the properties of novel molecules before their synthesis. Theoretical studies can guide the rational design of new this compound derivatives with tailored characteristics.

Future research will likely involve a synergistic approach combining computational modeling and experimental synthesis:

Tuning Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict how changing the organic substituent (R-group) or replacing the chloro/cyano groups would affect the molecule's HOMO-LUMO gap, dipole moment, and charge distribution. This allows for the in-silico design of derivatives with specific optoelectronic properties for use in materials like organic light-emitting diodes (OLEDs) uef.fi.

Predicting Reactivity: Computational models can elucidate reaction mechanisms and predict reactivity. For example, the Lewis acidity of the phosphorus center can be calculated, guiding the design of derivatives for catalysis or sensing researchgate.net. The stability and reactivity of the P-Cl and P-CN bonds can be assessed to predict their utility as synthetic intermediates nih.gov.

Modeling Interactions: Molecular dynamics (MD) simulations can be employed to understand how these ions interact with their environment, such as with solvent molecules, polymer chains, or biological membranes whiterose.ac.uk. This is crucial for designing effective ionic liquids or understanding potential biological activity.

The synthesis of highly electrophilic phosphonium cations has been achieved, and their reactivity, including the activation of strong bonds like C-F, has been studied both experimentally and computationally researchgate.netnih.gov. This precedent supports the feasibility of designing and realizing highly reactive this compound species for challenging chemical transformations.

| Computational Method | Predicted Property | Purpose of Design |

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution | Tuning for optoelectronic applications uef.fi |

| Natural Bond Orbital (NBO) Analysis | Donor-acceptor interactions, bond character | Elucidating intramolecular interactions nih.gov |

| Molecular Dynamics (MD) | Diffusion, absorption into interfaces | Designing ionic liquids, predicting membrane interactions whiterose.ac.uk |

| Quantum Theory of Atoms in Molecules (AIM) | Bond critical points, interaction strength | Characterizing weak interactions and bond activation nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.